![molecular formula C15H14O5S B12545098 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid CAS No. 653588-52-4](/img/structure/B12545098.png)
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is a chemical compound with the molecular formula C15H14O5S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid typically involves the reaction of phenoxymethylbenzene with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Phenoxymethyl)phenyl]sulfonylpropionic acid: Similar structure but with a propionic acid moiety.
2-[3-(Phenoxymethyl)phenyl]sulfonylbutyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid is unique due to its specific combination of the phenoxymethyl group and the sulfonylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
653588-52-4 |
|---|---|
Fórmula molecular |
C15H14O5S |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[3-(phenoxymethyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H14O5S/c16-15(17)11-21(18,19)14-8-4-5-12(9-14)10-20-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17) |
Clave InChI |
WZPSQGDXNRBFPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

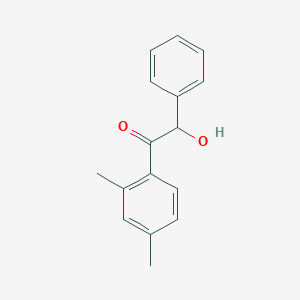

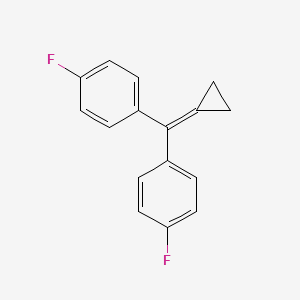
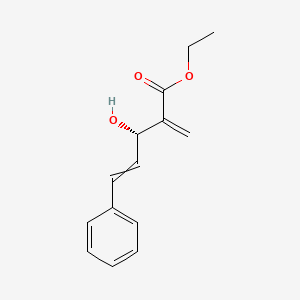
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
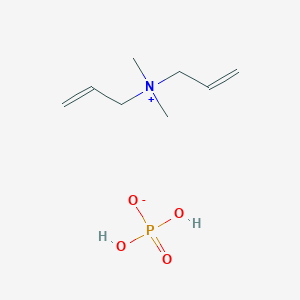
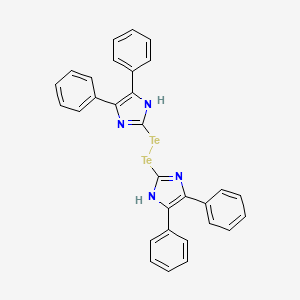

![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
